molecular formula C8H13BN2O2 B1456460 1-Cyclopentyl-1H-pyrazole-4-boronic acid CAS No. 1416786-06-5

1-Cyclopentyl-1H-pyrazole-4-boronic acid

Cat. No. B1456460
M. Wt: 180.01 g/mol
InChI Key: ZDKOFAUNSVRUKJ-UHFFFAOYSA-N
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Description

1-Cyclopentyl-1H-pyrazole-4-boronic acid is a chemical compound with the CAS Number: 1416786-06-5 . It has a molecular weight of 180.01 .


Molecular Structure Analysis

The molecular formula of 1-Cyclopentyl-1H-pyrazole-4-boronic acid is C8H13BN2O2 . The InChI key is ZDKOFAUNSVRUKJ-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific reactions involving 1-Cyclopentyl-1H-pyrazole-4-boronic acid are not well documented, boronic acids are generally used in several reactions such as Suzuki-Miyaura cross-coupling and Ruthenium-catalyzed asymmetric hydrogenation .

It is stored in a freezer . The solid form of the compound has a melting point of 40-44 °C .

Scientific Research Applications

Synthesis Intermediates and Compound Development 1-Cyclopentyl-1H-pyrazole-4-boronic acid is an important intermediate in the synthesis of various biologically active compounds. Its significance lies in its role in facilitating the creation of complex molecules through processes such as Suzuki-Miyaura cross-coupling, which is pivotal in the development of pharmaceuticals and other compounds with potential applications in medicine and materials science. Studies have outlined methodologies for improving the synthesis of related pyrazole-boronic acid derivatives, highlighting their utility in creating more efficient and stable compounds for further research and development (Mullens, 2009).

Catalysis and Chemical Transformations Research on pyrazole-boronic acids, including derivatives similar to 1-Cyclopentyl-1H-pyrazole-4-boronic acid, demonstrates their versatility in catalysis and chemical transformations. For instance, the Suzuki-Miyaura cross-coupling reactions utilize these compounds for the selective synthesis of heteroaromatics, showcasing their role in creating a diverse array of chemical structures. This highlights the compound's utility in synthetic chemistry, providing pathways to synthesize complex molecules with precision and efficiency (Delaunay et al., 2010).

Structural and Mechanistic Studies Further investigations into pyrazole-boronic acids focus on understanding their structural characteristics and reaction mechanisms. These studies contribute to a deeper knowledge of how these compounds interact in various chemical environments, which is essential for their application in designing more effective catalysts and reactants. By elucidating the properties and behaviors of these molecules, researchers can tailor synthetic routes for the efficient production of desired compounds, enhancing the scope of their applications in scientific research (Cox et al., 2016).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

(1-cyclopentylpyrazol-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BN2O2/c12-9(13)7-5-10-11(6-7)8-3-1-2-4-8/h5-6,8,12-13H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKOFAUNSVRUKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1)C2CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentyl-1H-pyrazole-4-boronic acid

CAS RN

1416786-06-5
Record name 1-Cyclopentyl-1H-pyrazole-4-boronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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